molecular formula C34H22N4O4 B11093278 N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide

N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B11093278
M. Wt: 550.6 g/mol
InChI Key: LJBBWMBLJNNGET-UHFFFAOYSA-N
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Description

N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole groups attached to a benzene ring through phenyl linkers, with dicarboxamide functionalities. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The benzoxazole intermediates are then coupled with benzene-1,3-dicarboxylic acid derivatives to form the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the enzyme inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE can be compared with other benzoxazole derivatives such as:

Properties

Molecular Formula

C34H22N4O4

Molecular Weight

550.6 g/mol

IUPAC Name

1-N,3-N-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C34H22N4O4/c39-31(35-25-12-6-10-23(19-25)33-37-27-14-1-3-16-29(27)41-33)21-8-5-9-22(18-21)32(40)36-26-13-7-11-24(20-26)34-38-28-15-2-4-17-30(28)42-34/h1-20H,(H,35,39)(H,36,40)

InChI Key

LJBBWMBLJNNGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7O6

Origin of Product

United States

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